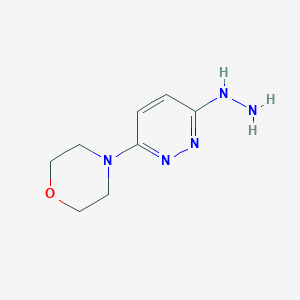

3-Hydrazino-6-morpholino-pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydrazino-6-morpholino-pyridazine is a useful research compound. Its molecular formula is C8H13N5O and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry and Drug Development

3-Hydrazino-6-morpholino-pyridazine serves as a versatile scaffold for the development of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity and selectivity.

Anticancer Activity

Research has demonstrated the potential of pyridazine derivatives, including this compound, in anticancer applications. For instance, studies have shown that related pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further investigation in cancer therapy .

Antihypertensive Agents

The compound has also been evaluated for its vasodilatory effects, contributing to its classification as a potential antihypertensive agent. The structural modifications of pyridazines can lead to enhanced vasorelaxant activity, which is crucial for managing hypertension. In vitro studies have indicated that certain derivatives possess superior vasorelaxant properties compared to established antihypertensive drugs .

The biological mechanisms underlying the activity of this compound are multifaceted, involving interactions with various molecular targets.

Enzyme Inhibition

Pyridazine derivatives have been shown to inhibit key enzymes involved in cancer progression and hypertension regulation. For example, some studies highlight their role as inhibitors of cyclin-dependent kinases and tyrosine kinases, which are critical in cell cycle regulation and signal transduction pathways associated with tumor growth .

Antimicrobial Properties

In addition to anticancer and antihypertensive activities, this compound exhibits antimicrobial properties. Research indicates that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the pyridazine ring can significantly influence their biological activity.

| Modification Position | Effect on Activity |

|---|---|

| 3rd Position | Enhances anticancer potency |

| 6th Position | Increases vasorelaxant activity |

| Morpholino Substitution | Improves solubility and bioavailability |

Case Studies

Several case studies illustrate the successful application of this compound in drug discovery:

-

Case Study 1: Anticancer Activity

A series of pyridazine derivatives were synthesized and tested against human cancer cell lines, showing promising results with IC50 values in the low micromolar range. The most effective compounds induced significant apoptosis in treated cells . -

Case Study 2: Antihypertensive Efficacy

A new derivative exhibited superior vasorelaxant activity compared to traditional antihypertensives like hydralazine, with an EC50 value significantly lower than that of established treatments .

化学反応の分析

Synthetic Routes to 3-Hydrazino-6-morpholino-pyridazine

The compound is typically synthesized via sequential nucleophilic substitutions on a pyridazine scaffold.

Key Steps:

-

Introduction of Morpholino Group :

-

A 6-chloro-pyridazine intermediate (e.g., ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate) undergoes nucleophilic aromatic substitution (SNAr) with morpholine in refluxing 1,4-dioxane using Hünig’s base (N,N-diisopropylethylamine) as a catalyst .

-

Example:

6-Chloro-pyridazine+Morpholine1,4-dioxane, Hu¨nig’s base, reflux6-Morpholino-pyridazine

-

-

Hydrazine Functionalization :

Reactivity of the Hydrazino Group

The hydrazine substituent at position 3 participates in condensation, cyclization, and alkylation reactions.

Condensation Reactions

-

Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones, useful in constructing Schiff bases. For example:

This compound+RCHO→Hydrazone derivative

Cyclization Reactions

-

Pyrazolo-Pyridazine Formation : Reacts with β-ketoesters or diketones to form fused heterocycles. For instance, reaction with ethyl acetoacetate yields pyrazolo[3,4-d]pyridazin-7(6H)-ones :

This compound+CH3COCO2EtHCl, ΔPyrazolo[3,4-d]pyridazinone

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| β-Ketoester | HCl, reflux | Pyrazolo[3,4-d]pyridazin-7(6H)-one | 75–92% | |

| Acetylacetone | H₂SO₄, 80°C | 4-Acetylpyrazolo-pyridazine | 68% |

Alkylation/Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in acetone/K₂CO₃ to form N-alkylated derivatives .

-

Acylation : Treatment with acetic anhydride yields N-acetylated analogs .

Electrophilic Substitution at the Pyridazine Ring

The electron-donating morpholino group activates the pyridazine ring toward electrophilic substitution:

-

Nitration : Occurs preferentially at position 5 under mixed acid (HNO₃/H₂SO₄) conditions .

-

Sulfonation : Reacts with chlorosulfonic acid to introduce sulfonyl groups at position 4 .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-3-hydrazino-6-morpholino-pyridazine | 62% | |

| Sulfonation | ClSO₃H, 60°C | 4-Sulfo-3-hydrazino-6-morpholino-pyridazine | 58% |

Stability and Handling

特性

分子式 |

C8H13N5O |

|---|---|

分子量 |

195.22 g/mol |

IUPAC名 |

(6-morpholin-4-ylpyridazin-3-yl)hydrazine |

InChI |

InChI=1S/C8H13N5O/c9-10-7-1-2-8(12-11-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11) |

InChIキー |

PHBNMZNMGUQCFK-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1C2=NN=C(C=C2)NN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。